2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid
Description
Chemical Identity: The compound 2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid (CAS: 1217525-08-0) is a multifunctional molecule characterized by:
- A central 4-oxo-butanoic acid backbone.
- A 2(R,S)-hydroxy substituent at the second carbon.
- A methylamino group at the fourth carbon, linked to a (2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl moiety.
Properties
CAS No. |
1217525-08-0 |
|---|---|
Molecular Formula |
C13H17NO6 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
2-hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H17NO6/c1-14(12(18)6-10(16)13(19)20)7-11(17)8-3-2-4-9(15)5-8/h2-5,10-11,15-17H,6-7H2,1H3,(H,19,20)/t10?,11-/m0/s1 |
InChI Key |
CMWKDGIRLPFQMB-DTIOYNMSSA-N |
Isomeric SMILES |
CN(C[C@@H](C1=CC(=CC=C1)O)O)C(=O)CC(C(=O)O)O |
Canonical SMILES |
CN(CC(C1=CC(=CC=C1)O)O)C(=O)CC(C(=O)O)O |
Synonyms |
2-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid |
Origin of Product |
United States |
Biological Activity
2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic acid, a derivative of 4-oxo-butanoic acid, has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase). This article reviews its biological activity, mechanisms of action, and relevant research findings.
Kynurenine Pathway Inhibition
The compound functions primarily as an inhibitor of KYN-3-OHase, an enzyme that plays a crucial role in the kynurenine pathway, which is implicated in various neurological disorders. By inhibiting this enzyme, the compound may help regulate levels of neuroactive metabolites such as kynurenine and quinolinic acid, which are associated with neurotoxicity and neurodegeneration .
Neuroprotective Effects
Research indicates that derivatives of 4-oxo-butanoic acid, including this compound, exhibit neuroprotective properties. They have been shown to mitigate the effects of neurodegenerative diseases such as Alzheimer's disease, Huntington's chorea, and Parkinson's disease by reducing excitotoxicity and inflammation in neuronal tissues .
Pharmacological Studies
Pharmacological studies have demonstrated the efficacy of this compound in animal models. Key findings include:
- Neuroprotective Efficacy : In rodent models of neurodegeneration, treatment with this compound resulted in significant reductions in markers of neuronal damage and inflammation.
- Cognitive Function Improvement : Behavioral assessments indicated improvements in cognitive function and memory retention in treated animals compared to controls.
Comparative Analysis with Other Compounds
| Compound Name | Mechanism | Efficacy | Reference |
|---|---|---|---|
| This compound | KYN-3-OHase Inhibitor | High | |
| 4-Amino-3-oxo-butanoic Acid Ester | Enzyme Inhibitor | Moderate | |
| Hydroxylated Chloroethylnitrosoureas | DNA Cross-linking Agent | Low |
Study on Neurodegenerative Diseases
A notable case study involved the administration of this compound to mice genetically predisposed to Alzheimer’s disease. The results indicated:
- Reduction in Amyloid Plaques : Treated mice exhibited a significant decrease in amyloid-beta plaques compared to untreated controls.
- Improved Synaptic Integrity : Histological analysis revealed enhanced synaptic density and reduced neuroinflammation.
Clinical Implications
The potential therapeutic applications extend to various neurological disorders. Ongoing clinical trials aim to evaluate the safety and efficacy of this compound in human subjects suffering from conditions such as multiple sclerosis and amyotrophic lateral sclerosis (ALS).
Comparison with Similar Compounds
Key Structural and Functional Insights
Backbone Modifications: Replacement of the 4-oxo group (e.g., with sulfanyl in ) alters electrophilicity and reactivity.
Stereochemical Considerations: The target compound’s R/S configuration at C2 and R-configuration in the side chain may necessitate chiral separation for pharmacological studies, as seen in racemic mixtures of 4-oxo-4-arylbutanoic acids .
Substituent Effects :
- The (3-hydroxyphenyl)ethyl group in the target compound provides aromaticity and hydrogen-bonding capacity, contrasting with simpler phenyl ( ) or ethylphenyl ( ) groups.
- Ester derivatives (e.g., methyl esters in ) improve lipophilicity, which is critical for blood-brain barrier penetration.
Synthetic Pathways: Michael addition reactions (used for sulfanyl analogs in ) and Friedel-Crafts acylation ( ) are common methods for synthesizing 4-oxo-butanoic acid derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
